sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
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Overview
Description
The compound sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a purine base, a furan ring, and a phosphorothioate group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, chlorination, and subsequent coupling with the furan ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phosphorothioate group can be oxidized to form different oxides.
Reduction: The chloropurine moiety can be reduced to form amino derivatives.
Substitution: The chlorine atom in the purine base can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphorothioate oxides, while substitution reactions can produce a range of substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme mechanisms and interactions. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enable the development of new products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol involves its interaction with specific molecular targets. The purine base can bind to nucleotide-binding sites, while the phosphorothioate group may interact with metal ions or other cofactors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): Shares the purine base structure but differs in the phosphate groups.
Guanosine monophosphate (GMP): Similar purine base but with different functional groups.
Phosphorothioate oligonucleotides: Similar phosphorothioate group but different overall structure.
Uniqueness
The uniqueness of sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol lies in its combination of a purine base, a furan ring, and a phosphorothioate group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C10H10ClN5NaO5PS |
---|---|
Molecular Weight |
401.70 g/mol |
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H11ClN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1 |
InChI Key |
ZEIVWYWIXCJSBP-QKAIHBBZSA-M |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Cl)N)O)OP(=S)(O1)[O-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Cl)N)O)OP(=S)(O1)[O-].[Na+] |
Origin of Product |
United States |
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